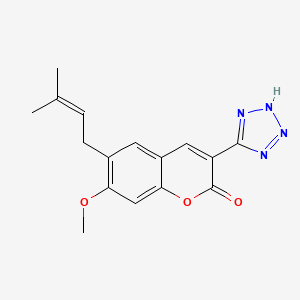
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. The starting materials might include a benzopyran core, which is then functionalized through various chemical reactions such as alkylation, methoxylation, and tetrazole formation. Common reagents and catalysts used in these reactions include alkyl halides, methanol, and azide salts under specific conditions like reflux or inert atmosphere.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or butenyl groups.
Reduction: Reduction reactions might target the tetrazole ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the benzopyran ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- may have various applications in scientific research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: Similar benzopyran compounds known for their anticoagulant properties.
Flavonoids: Another class of benzopyrans with diverse biological activities.
Tetrazoles: Compounds containing the tetrazole ring, often studied for their pharmaceutical applications.
Uniqueness
What sets 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzopyran or tetrazole compounds.
Propiedades
Número CAS |
76239-48-0 |
|---|---|
Fórmula molecular |
C16H16N4O3 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
7-methoxy-6-(3-methylbut-2-enyl)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H16N4O3/c1-9(2)4-5-10-6-11-7-12(15-17-19-20-18-15)16(21)23-14(11)8-13(10)22-3/h4,6-8H,5H2,1-3H3,(H,17,18,19,20) |
Clave InChI |
GBCFSIFOKAHKMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NNN=N3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


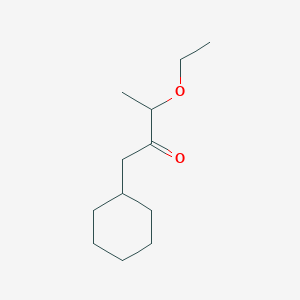

![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)



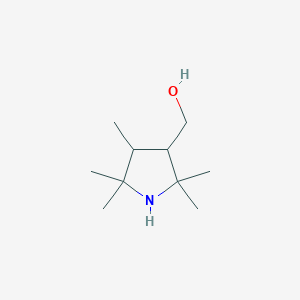
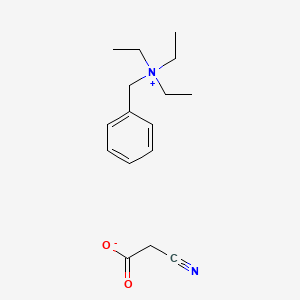
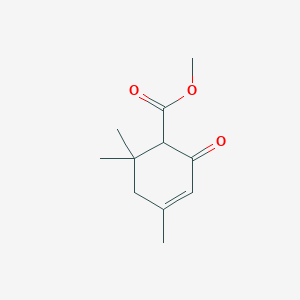

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)

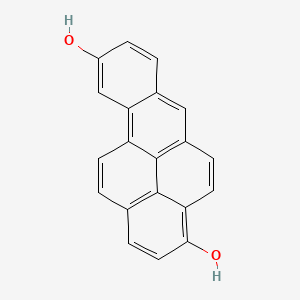
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
